molecular formula C9H7NO3S B13059399 1-Isocyanato-3-(vinylsulfonyl)benzene

1-Isocyanato-3-(vinylsulfonyl)benzene

Cat. No.: B13059399
M. Wt: 209.22 g/mol
InChI Key: ABXYBEGLHRDCFO-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(vinylsulfonyl)benzene is an organic compound characterized by the presence of both isocyanate and vinylsulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(vinylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(vinylsulfonyl)aniline with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction conditions often include low temperatures to control the reactivity of phosgene and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-(vinylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Electrophilic Addition: The vinylsulfonyl group can participate in electrophilic addition reactions, particularly with nucleophiles like thiols and amines.

    Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.

    Electrophilic Addition: Reagents like thiols or amines, often in the presence of a base to facilitate the reaction.

    Substitution Reactions: Electrophiles such as halogens or nitro groups, often under acidic or basic conditions.

Major Products Formed:

    Ureas and Carbamates: From nucleophilic addition to the isocyanate group.

    Thioethers and Amines: From electrophilic addition to the vinylsulfonyl group.

    Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Isocyanato-3-(vinylsulfonyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins, through covalent attachment of the isocyanate or vinylsulfonyl groups.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-(vinylsulfonyl)benzene involves its reactive functional groups:

    Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can modify the structure and function of target molecules.

    Vinylsulfonyl Group: Participates in addition reactions with nucleophiles, leading to the formation of new covalent bonds and potentially altering the properties of the target molecules.

Molecular Targets and Pathways:

    Proteins: The isocyanate group can react with amino groups in proteins, leading to the formation of urea linkages and potential inhibition of enzyme activity.

    Nucleic Acids: The vinylsulfonyl group can interact with nucleophilic sites in nucleic acids, potentially affecting their structure and function.

Comparison with Similar Compounds

    1-Isocyanato-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a vinylsulfonyl group.

    1-Isocyanato-4-(vinylsulfonyl)benzene: Similar but with the vinylsulfonyl group in the para position.

    Vinylsulfonylbenzene: Lacks the isocyanate group but retains the vinylsulfonyl functionality.

Uniqueness: 1-Isocyanato-3-(vinylsulfonyl)benzene is unique due to the presence of both isocyanate and vinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

1-ethenylsulfonyl-3-isocyanatobenzene

InChI

InChI=1S/C9H7NO3S/c1-2-14(12,13)9-5-3-4-8(6-9)10-7-11/h2-6H,1H2

InChI Key

ABXYBEGLHRDCFO-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)N=C=O

Origin of Product

United States

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